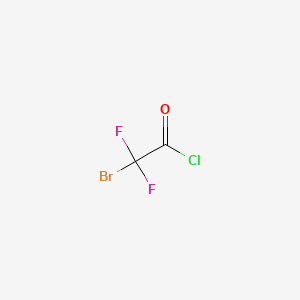

ブロモジフルオロアセチルクロリド

概要

説明

Bromodifluoroacetyl chloride is an organobromide compound with the chemical formula C₂BrClF₂O. It is a colorless, volatile liquid that is highly reactive. This compound is used as a starting material for the synthesis of various biologically active compounds, including α,α-difluoro-γ-lactams and trifluoromethylated C-nucleosides .

科学的研究の応用

Bromodifluoroacetyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Synthesis of Organic Compounds: It is used as a building block for the synthesis of complex organic molecules.

Biochemical Studies: It is used in the study of biochemical and physiological processes.

Catalysis: It is used in catalytic reactions to develop novel chemical processes

作用機序

Target of Action

Bromodifluoroacetyl chloride is a chemical compound with the formula BrCF2COCl . It has been used as a starting material for the synthesis of biologically active α,α-difluoro-γ-lactams and in the synthesis of trifluoromethylated C-nucleosides . The primary targets of Bromodifluoroacetyl chloride are therefore the molecules involved in these synthesis processes.

Mode of Action

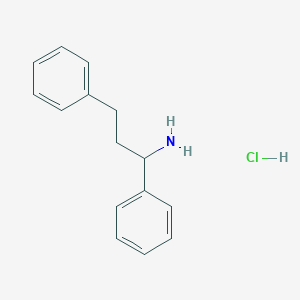

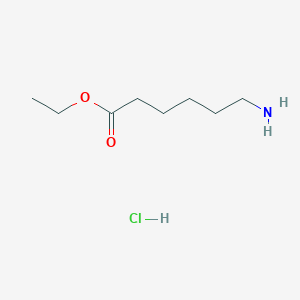

It is known to react with primary amines at low temperatures to produce sulfides . This suggests that it may interact with its targets through a nucleophilic substitution reaction, where the chloride group on the acetyl moiety is replaced by the amine group.

Biochemical Pathways

Given its use in the synthesis of α,α-difluoro-γ-lactams and trifluoromethylated C-nucleosides , it can be inferred that it plays a role in the biochemical pathways leading to the formation of these compounds.

Pharmacokinetics

Its physical properties, such as its boiling point of 50°c , suggest that it is likely to be volatile and may therefore be rapidly absorbed and distributed in the body

Result of Action

It is known to be a powerful oxidizing agent and is able to release oxygen free radicals from the water in mucous membranes . These free radicals are potent oxidizers and can cause tissue damage .

Action Environment

The action, efficacy, and stability of Bromodifluoroacetyl chloride can be influenced by various environmental factors. For example, its reactivity with amines suggests that its action may be influenced by the presence of these compounds in the environment . Additionally, its volatility suggests that it may be sensitive to temperature changes

生化学分析

Biochemical Properties

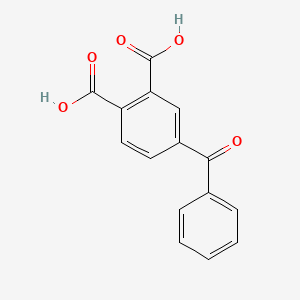

Bromodifluoroacetyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the copper-catalyzed cyclization of N-allylhalodifluoroacetamides to synthesize α,α-difluoro-γ-lactams . Additionally, it is involved in the synthesis of trifluoromethylated C-nucleosides, which are important in medicinal chemistry . The interactions of bromodifluoroacetyl chloride with these biomolecules are crucial for its role in biochemical reactions.

Cellular Effects

Bromodifluoroacetyl chloride affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, bromodifluoroacetyl chloride has been shown to cause irritation and direct damage to mucous membranes, as well as burns to the skin . The bromide ion, a component of bromodifluoroacetyl chloride, acts as a central nervous system depressant and can produce neuronal effects with chronic exposure . These cellular effects highlight the compound’s potential impact on cell function and health.

Molecular Mechanism

The molecular mechanism of bromodifluoroacetyl chloride involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Bromodifluoroacetyl chloride is used as a starting material for the synthesis of biologically active compounds, which suggests that it may interact with enzymes and proteins involved in these synthetic pathways . The compound’s ability to cause irritation and damage to mucous membranes and skin indicates that it may inhibit or activate specific enzymes and proteins, leading to changes in cellular function . Understanding these molecular mechanisms is essential for comprehending the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bromodifluoroacetyl chloride can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Bromodifluoroacetyl chloride is known to be a liquid at room temperature with a boiling point of 50°C . Its stability and degradation over time can influence its effectiveness in biochemical reactions and its impact on cellular function. Long-term exposure to bromodifluoroacetyl chloride may result in chronic effects, such as neuronal damage, due to the bromide ion component .

Dosage Effects in Animal Models

The effects of bromodifluoroacetyl chloride vary with different dosages in animal models. At high doses, the compound can cause toxic or adverse effects. For example, the bromide ion in bromodifluoroacetyl chloride acts as a central nervous system depressant, and chronic exposure can lead to neuronal effects . Understanding the dosage effects of bromodifluoroacetyl chloride in animal models is crucial for determining safe and effective usage levels.

Metabolic Pathways

Bromodifluoroacetyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been used as a starting material for the synthesis of biologically active compounds, indicating its involvement in synthetic metabolic pathways . The compound’s interactions with enzymes and cofactors in these pathways can affect metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for comprehending the compound’s biochemical effects.

Transport and Distribution

Bromodifluoroacetyl chloride is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s localization and accumulation within cells can influence its activity and function. For example, bromodifluoroacetyl chloride is detected in the cytoplasm and extracellular locations . Understanding the transport and distribution of bromodifluoroacetyl chloride is crucial for comprehending its biochemical effects.

Subcellular Localization

The subcellular localization of bromodifluoroacetyl chloride affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Bromodifluoroacetyl chloride is detected in the cytoplasm and extracellular locations, indicating its potential involvement in various cellular processes . Understanding the subcellular localization of bromodifluoroacetyl chloride is essential for comprehending its biochemical effects.

準備方法

Synthetic Routes and Reaction Conditions: Bromodifluoroacetyl chloride can be synthesized through the transformation of 1,1-difluoro-1,2-dibromodihaloethane into a bromodifluoroacetyl halide (bromide or chloride). This transformation is typically achieved using oleum containing 50-70% sulfur trioxide (SO₃). The resulting bromodifluoroacetyl halide is then reacted directly with either an alcohol or water .

Industrial Production Methods: The industrial production of bromodifluoroacetyl chloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced distillation techniques helps in the purification of the compound .

化学反応の分析

Types of Reactions: Bromodifluoroacetyl chloride undergoes various types of chemical reactions, including:

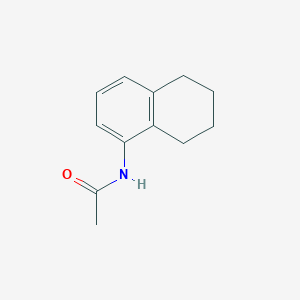

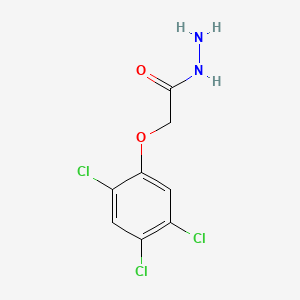

Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form esters and amides, respectively.

Addition Reactions: It can participate in addition reactions with alkenes and alkynes.

Cyclization Reactions: It is used in copper-catalyzed cyclization reactions to form α,α-difluoro-γ-lactams.

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines.

Catalysts: Copper catalysts for cyclization reactions.

Solvents: Organic solvents like dichloromethane and tetrahydrofuran.

Major Products:

Esters and Amides: Formed from substitution reactions.

α,α-Difluoro-γ-Lactams: Formed from cyclization reactions.

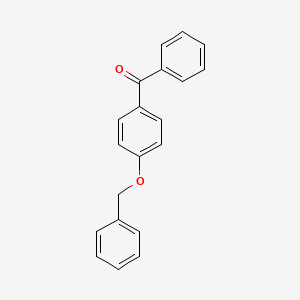

類似化合物との比較

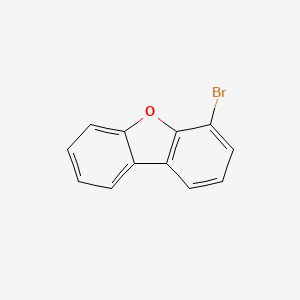

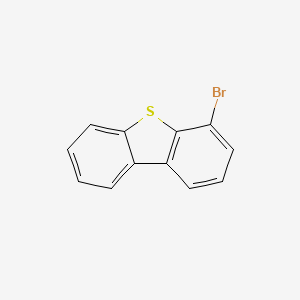

Bromoacetyl Chloride: Similar in structure but lacks the fluorine atoms.

Trifluoroacetyl Chloride: Contains three fluorine atoms instead of two.

Chloroacetyl Chloride: Contains chlorine instead of bromine.

Uniqueness: Bromodifluoroacetyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of fluorinated organic molecules .

特性

IUPAC Name |

2-bromo-2,2-difluoroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrClF2O/c3-2(5,6)1(4)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJKGSALBRSKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334487 | |

| Record name | Bromodifluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3832-48-2 | |

| Record name | 2-Bromo-2,2-difluoroacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3832-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromodifluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2,2-difluoroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most stable conformation of bromodifluoroacetyl chloride in the gas and liquid phases?

A1: The research indicates that bromodifluoroacetyl chloride exists as an equilibrium between gauche and trans conformers in both the gas and liquid phases. The gauche conformer, where the bromine atom is trans to the chlorine atom, is more stable in both phases. This conclusion is based on the analysis of Raman spectra at different temperatures. [, ]

Q2: How does the conformational stability of bromodifluoroacetyl chloride differ in the solid phase compared to the gas and liquid phases?

A2: While both gauche and trans conformers exist in the gas and liquid phases, only the gauche conformer is present in the annealed solid phase. []

Q3: What computational methods were used to study bromodifluoroacetyl chloride, and what information did they provide?

A3: The researchers used ab initio calculations with STO-3G and 4-31G/MIDI-4* basis sets to study the molecule. These calculations provided optimized geometries, dipole moments, vibrational frequencies, and harmonic force fields for both gauche and trans conformers. This information aided in assigning the observed vibrational bands in the experimental spectra. []

- Durig, J. R., et al. "Raman and infrared spectra, conformational stability, barriers to internal rotation, ab initio calculations and vibrational assignment for bromodifluoroacetyl chloride." Journal of Molecular Structure 517 (2000): 119-136.

- Durig, J. R., et al. "INFRARED AND RAMAN SPECTRA, CONFORMATIONAL STABILITY, BARRIERS TO INTERNAL ROTATION, AND AB INITIO CALCULATIONS FOR BROMODIFLUOROACETYL CHLORIDE." Journal of Molecular Structure (1999).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。